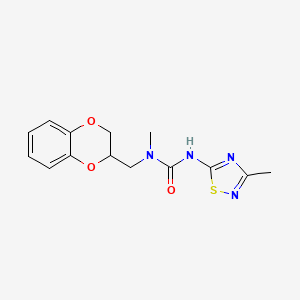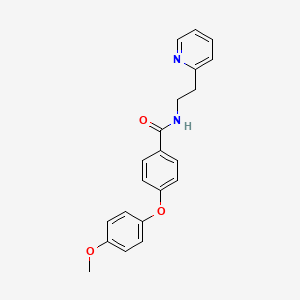
3,5-difluoro-N-(2-methoxyethyl)-N-(2-thienylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-difluoro-N-(2-methoxyethyl)-N-(2-thienylmethyl)pyridine-2-carboxamide (compound A) is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized through a number of methods and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of compound A is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways involved in the development and progression of various diseases. For example, studies have shown that compound A inhibits the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway, which is involved in the development of cancer and autoimmune diseases.
Biochemical and Physiological Effects
Compound A has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. The compound has also been shown to have neuroprotective effects, which make it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of compound A is its ability to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. The compound also has anti-inflammatory properties, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis. However, one of the limitations of compound A is its potential toxicity, which needs to be further studied before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of compound A. One of the main areas of research is the development of more efficient and cost-effective methods for synthesizing the compound. Another area of research is the study of the compound's potential as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of compound A and its potential side effects.
Métodos De Síntesis
Compound A has been synthesized through a number of methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing compound A is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-3,5-difluoropyridine with 2-thienylmethyl boronic acid in the presence of a palladium catalyst. The reaction yields compound A in good to excellent yields.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential applications in drug discovery and development. The compound has shown promising results in various scientific research studies, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its potential as a treatment for neurological disorders. Compound A has also been studied for its potential as a therapeutic agent for various other diseases, including diabetes, arthritis, and cardiovascular diseases.
Propiedades
IUPAC Name |
3,5-difluoro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c1-20-5-4-18(9-11-3-2-6-21-11)14(19)13-12(16)7-10(15)8-17-13/h2-3,6-8H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWIXSTMDYBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)amino]butan-1-ol](/img/structure/B5904068.png)

![2-methoxy-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)phenol](/img/structure/B5904077.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5904092.png)
![5-{[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-2-methoxypyrimidine](/img/structure/B5904098.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5904125.png)
![1-methyl-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5904132.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904133.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-2-{4-[4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5904139.png)
![1-(2-{3-[(4-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-1,2-dihydropyridazine-3,6-dione](/img/structure/B5904151.png)
![N-(2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}quinolin-6-yl)acetamide](/img/structure/B5904159.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N,N-bis(pyridin-3-ylmethyl)methanamine](/img/structure/B5904165.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)